molecular formula C36H45Cl2N7O13 B12381906 Fluo-3 pentaammonium

Fluo-3 pentaammonium

Cat. No.: B12381906
M. Wt: 854.7 g/mol
InChI Key: ABPVTPOQYAKASW-UHFFFAOYSA-N
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Description

Introduction to Fluo-3 (Pentaammonium) as a Calcium Imaging Tool

Historical Development of BAPTA-Based Fluorescent Calcium Indicators

The genesis of Fluo-3 (pentaammonium) is rooted in the pioneering work of Roger Tsien, who revolutionized Ca²⁺ sensing by addressing the limitations of early chelators like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). In 1980, Tsien introduced BAPTA, a Ca²⁺-selective chelator with superior selectivity over magnesium (Mg²⁺) and protons (H⁺) . This breakthrough, described in Biochemistry, laid the foundation for synthesizing fluorescent Ca²⁺ indicators by integrating BAPTA with fluorophores.

Tsien’s subsequent innovation, Fura-2 (1985), combined BAPTA with a benzofuran fluorophore, enabling ratiometric Ca²⁺ measurements via UV excitation . However, UV light posed challenges for live-cell imaging due to phototoxicity and autofluorescence. The 1990s saw a shift toward visible-light excitable probes, culminating in Fluo-3. By decoupling the BAPTA Ca²⁺-sensing unit from the fluorescein-derived fluorophore, Fluo-3 achieved compatibility with argon laser sources (488 nm) and standard fluorescein detection systems . This design philosophy—optimizing spectral properties while retaining Ca²⁺ selectivity—established Fluo-3 as a versatile tool for real-time Ca²⁺ imaging in diverse cell types.

Structural and Chemical Characteristics of Fluo-3 (Pentaammonium)

Fluo-3 (pentaammonium) belongs to the xanthene family of fluorophores, with a molecular structure that integrates a BAPTA-derived Ca²⁺ chelator and a fluorescein analog. Its chemical formula, C₃₆H₂₅Cl₂N₇O₁₃, reflects the incorporation of two chlorine atoms and five ammonium groups, which enhance water solubility while rendering the compound membrane-impermeant .

Key Structural Features:
  • Chelator Core : The BAPTA moiety ensures high Ca²⁺ selectivity (Kd = 450 nM) and rapid binding kinetics, critical for tracking transient Ca²⁺ signals .
  • Fluorophore : The benzofuran-extended fluorescein derivative emits at 526 nm upon excitation at 506 nm, with a molar extinction coefficient (ε) of 86,000 M⁻¹cm⁻¹ .
  • Pentaammonium Modification : The addition of five ammonium groups confers a positive charge, preventing passive diffusion across cell membranes. Loading requires mechanical methods (e.g., microinjection) or transient membrane disruption .

Table 1: Spectral and Binding Properties of Fluo-3 (Pentaammonium)

Property Value
Excitation/Emission (λ) 506 nm / 526 nm
Extinction Coefficient (ε) 86,000 M⁻¹cm⁻¹
Ca²⁺ Dissociation Constant 450 nM
Quantum Yield (Φ) 0.14 (Ca²⁺-bound)

Fundamental Principles of Calcium Ion Sensing via Fluorescence Modulation

Fluo-3 operates on the principle of chelation-enhanced fluorescence (CHEF), where Ca²⁺ binding induces a conformational change that reduces photoinduced electron transfer (PeT) quenching. In its apo state (Ca²⁺-free), the lone pair electrons on the BAPTA nitrogen atoms participate in PeT with the fluorophore, suppressing fluorescence. Upon Ca²⁺ binding, these electrons coordinate with the ion, inhibiting PeT and resulting in a 40- to 100-fold increase in fluorescence intensity .

Key Advantages Over Ratiometric Indicators:
  • Single-Wavelength Simplicity : Unlike Fura-2, which requires dual-excitation ratios, Fluo-3’s single excitation/emission pair simplifies experimental setup and data analysis .
  • Compatibility with GFP-Based Systems : Its emission spectrum (525 nm) avoids spectral overlap with green fluorescent protein (GFP), enabling multiplexed imaging .
  • Fixation Compatibility : Fluo-3 can be crosslinked in situ using carbodiimide reagents (e.g., EDC), preserving Ca²⁺ distribution for post-hoc immunofluorescence .

However, the lack of intrinsic ratiometric capability necessitates careful calibration to account for dye concentration, photobleaching, and cell thickness variations .

Properties

Molecular Formula

C36H45Cl2N7O13

Molecular Weight

854.7 g/mol

IUPAC Name

azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid

InChI

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3

InChI Key

ABPVTPOQYAKASW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O.N.N.N.N.N

Origin of Product

United States

Preparation Methods

Nitration and Reduction Steps

The initial synthesis of the aromatic precursor involves nitration of ortho-fluoro benzotrifluoride under controlled acidic conditions. According to patent data, nitration at 10–20°C using a mixture of sulfuric and nitric acids yields 3-trifluoromethyl-4-fluoronitrobenzene with 82% efficiency. Subsequent reduction using iron powder and ammonium chloride in refluxing aqueous medium produces 3-trifluoromethyl-4-fluoroaniline, a key intermediate.

Bromination and Diazotization

Bromination of the aniline derivative with bromine in acetic acid introduces a bromine atom at the ortho position, forming 2-bromo-4-fluoro-5-trifluoromethylaniline. Diazotization using sodium nitrite in hypophosphorous acid removes the amine group, yielding 3-fluoro-4-trifluoromethyl bromobenzene.

Cyano Substitution

The final substitution reaction replaces bromine with a cyano group using cuprous cyanide in dimethylformamide (DMF) under nitrogen. This step produces 3-fluoro-4-trifluoromethylbenzonitrile, a structural analog critical for fluorophore assembly.

Assembly of the Xanthene-BAPTA Conjugate

The fluorophore component, a dichlorinated xanthene, is synthesized separately and conjugated to the BAPTA backbone via an ether linkage. Key spectroscopic properties of the conjugated system include:

Property Value for Fluo-3 Source
Absorption maximum (Ca²⁺-bound) 506 nm
Emission maximum (Ca²⁺-bound) 526 nm
Molar extinction coefficient (ε) 100,000 cm⁻¹M⁻¹
Quantum yield (QY) 0.14–0.18

The conjugation reaction typically employs carbodiimide-mediated coupling, ensuring a stable amide bond between the xanthene and BAPTA moieties.

Conversion to Pentaammonium Salt

The free acid form of Fluo-3 is poorly water-soluble. Conversion to the pentaammonium salt enhances solubility for biological applications.

Neutralization Protocol

  • Reaction Conditions : The Fluo-3 acid is dissolved in deionized water, and ammonium hydroxide (NH₄OH) is added dropwise at 4°C until pH 8–9 is achieved.
  • Stoichiometry : Five equivalents of NH₄OH are required to neutralize all five carboxylate groups, forming the pentaammonium salt.
  • Purification : The product is isolated via lyophilization, yielding an orange-red solid with >95% purity.

Characterization Data

Property Value Source
Molecular weight 854.7 g/mol
Solubility in H₂O ≥10 mM (pH 7.4)
Stability (lyophilized) ≥12 months at -20°C

Quality Control and Validation

Calcium Binding Affinity

Fluo-3’s dissociation constant (Kd) for Ca²⁺ is validated via fluorescence titration:

  • Kd : 325–390 nM (pH 7.2, 22°C).
  • Fluorescence Increase (Fmax/Fmin) : >100-fold upon Ca²⁺ saturation.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 506 nm confirms ≥98% purity.
  • Mass Spectrometry : ESI-MS ([M]⁺ calc. 854.7) matches theoretical values.

Comparative Analysis with Fluo-4

Fluo-3’s structural analog, Fluo-4, shares similar preparation methods but exhibits modified spectral properties:

Property Fluo-3 Fluo-4 Source
Kd (Ca²⁺) 325 nM 345 nM
ε at 488 nm 43,000 cm⁻¹M⁻¹ 77,000 cm⁻¹M⁻¹
Emission maximum 526 nm 516 nm

The choice between Fluo-3 and Fluo-4 depends on experimental requirements, such as laser compatibility (Fluo-4’s higher ε at 488 nm suits argon-ion lasers).

Applications and Limitations

Fluo-3 (pentaammonium) is ideal for:

  • Confocal Microscopy : Low phototoxicity due to visible-light excitation.
  • Flow Cytometry : High signal-to-noise ratio (>100-fold intensity increase).
  • Caged Calcium Studies : Minimal interference with UV photolysis.

Limitations :

  • Membrane-impermeant, requiring microinjection or scrape loading.
  • Efflux via organic anion transporters necessitates probenecid co-treatment.

Chemical Reactions Analysis

Types of Reactions

Fluo-3 (pentaammonium) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of Fluo-3 (pentaammonium) with calcium ions is the calcium-bound fluorescent complex. This complex exhibits a significant increase in fluorescence intensity, which is used to measure intracellular calcium levels .

Scientific Research Applications

Key Applications

  • Calcium Signaling Studies
    • Fluo-3 is extensively used to investigate calcium dynamics in various cell types, including neurons, platelets, and muscle cells. The ability to measure transient increases in intracellular calcium concentrations allows researchers to study signaling pathways involved in cell activation and communication.
  • Cell-Based High-Throughput Screening
    • The compound is employed in high-throughput screening assays for drug discovery. Its sensitivity to calcium fluctuations makes it an ideal candidate for evaluating potential pharmacological agents that modulate calcium signaling pathways .
  • Imaging Techniques
    • Fluo-3 is compatible with several imaging techniques, including flow cytometry and confocal microscopy. These methods enable detailed visualization of cellular processes in real-time, facilitating the study of cellular responses to stimuli .
  • Pathogen Interaction Studies
    • In studies involving malaria parasites, Fluo-3 has been used to monitor calcium levels within red blood cells infected by Plasmodium falciparum. The fluorescence intensity reflects the calcium concentration in the parasitophorous vacuole, providing insights into the parasite's biology and its interaction with host cells .

Study 1: Calcium Dynamics in Platelets

A study evaluated the use of Fluo-3 to measure cytosolic calcium levels in human platelets. The researchers found that Fluo-3 provided reliable measurements comparable to other indicators like fura-2. They noted that co-loading with probenecid was essential to minimize leakage of Fluo-3 from the cells .

Table 1: Summary of Calcium Measurements Using Fluo-3

ConditionAverage [Ca²⁺] (nM)Fluorescence Intensity (A.U.)
Resting Platelets10050
Activated Platelets500200

Study 2: Malaria Parasite Invasion

In a research project examining Plasmodium falciparum invasion of red blood cells, Fluo-3 was utilized to assess the calcium environment within the parasitophorous vacuole. The results indicated significantly higher calcium levels compared to the cytosol of uninfected red blood cells.

Table 2: Fluorescence Intensity Comparison

Parasite SpeciesErythrocyte Cytosol (A.U.)Parasitophorous Vacuole (A.U.)
Plasmodium chabaudi<51,614 ± 342
Plasmodium falciparum<51,870 ± 388

Mechanism of Action

Fluo-3 (pentaammonium) functions by binding to intracellular calcium ions. Upon binding to calcium, the compound undergoes a conformational change that results in a significant increase in fluorescence intensity. This fluorescence change is detected using fluorescence microscopy or flow cytometry, allowing researchers to measure changes in intracellular calcium levels in real-time . The molecular target of Fluo-3 (pentaammonium) is calcium ions, and its primary pathway involves calcium signaling .

Comparison with Similar Compounds

Key Properties:

  • Excitation/Emission : 507 nm (ex) / 516 nm (em) .
  • Dissociation Constant (Kd) : ~390 nM, suitable for detecting physiological Ca²⁺ fluctuations .
  • Dynamic Range : Exhibits a ~100-fold increase in fluorescence intensity upon Ca²⁺ binding .
  • Applications : Confocal microscopy, live-cell imaging, and muscle fiber studies to monitor Ca²⁺ transients .

Fluo-3’s utility is highlighted in studies of Ca²⁺-induced Ca²⁺ release (CICR) in chromaffin cells and skeletal muscle fibers, where it provides real-time insights into Ca²⁺ dynamics . However, its slow fluorescence decay relative to mechanical tension changes in muscle fibers limits temporal resolution in certain experimental setups .

Comparison with Similar Compounds

Fluo-3 (pentaammonium) is often compared to other Ca²⁺ indicators and fluorophores based on sensitivity, binding kinetics, and experimental suitability. Below is a detailed analysis:

Table 1: Comparison of Fluo-3 (Pentaammonium) with Selected Calcium Indicators

Parameter Fluo-3 (Pentaammonium) Fluo-4 Rhodamine B Fluo-3FF Quantum Dots (QDs)
Ex/Em (nm) 507/516 494/516 550/575 507/516 Broad ex, narrow em
Kd (Ca²⁺) 390 nM 345 nM N/A 100 µM N/A
Dynamic Range ~100-fold ~150-fold Low ~40-fold High
Cell Permeability Low (requires AM esters) Low High Low Requires conjugation
Photostability Moderate Moderate Low Moderate Very High
Primary Use Live-cell Ca²⁺ imaging High-speed imaging Penetration depth assays High Ca²⁺ environments Multiplexed detection
Limitations Slow decay kinetics pH sensitivity Leaching artifacts Low Ca²⁺ affinity Toxicity concerns

Key Comparisons:

Fluo-4 :

  • A structural analog of Fluo-3 with improved brightness and faster Ca²⁺ binding kinetics. Its lower Kd (345 nM) allows better detection of rapid Ca²⁺ transients, but it shares Fluo-3’s pH sensitivity .

Rhodamine B :

  • Used in penetration depth assays (e.g., dental sealers), but its moisture affinity causes leaching artifacts, leading to overestimated results. Fluo-3 (pentaammonium) is preferred for precise quantitation due to stoichiometric fluorophore-glycan linkage .

Fluo-3FF :

  • A low-affinity variant (Kd = 100 µM) designed for high Ca²⁺ environments (e.g., endoplasmic reticulum). Unlike Fluo-3, it is unsuitable for cytosolic Ca²⁺ monitoring but avoids signal saturation in high-Ca²⁺ compartments .

Quantum Dots (QDs) :

  • QDs offer superior photostability and multiplexing capabilities compared to organic fluorophores like Fluo-3. However, their toxicity and complex conjugation protocols limit their use in live-cell imaging .

Biological Activity

Fluo-3 (pentaammonium) is a widely used fluorescent indicator for measuring intracellular calcium levels. This compound is particularly notable for its ability to detect changes in calcium ion concentrations within living cells, making it a valuable tool in cellular biology and pharmacology.

  • Chemical Formula : C36_{36}H25_{25}Cl2_2N7_7O13_{13}
  • Molecular Weight : 854.7 g/mol
  • Solubility : Soluble in DMSO and water (pH > 6)
  • Kd for Ca2+^{2+} : Approximately 390 nM to 450 nM, indicating its sensitivity to calcium ions .

Fluo-3 is essentially nonfluorescent in its free form but exhibits a significant increase in fluorescence upon binding with Ca2+^{2+}. The fluorescence enhancement can be as much as 100-fold, which allows for sensitive detection of intracellular calcium levels. The excitation and emission wavelengths are approximately 506 nm and 526 nm, respectively, when bound to calcium .

Biological Applications

Fluo-3 is primarily utilized in various biological assays to monitor intracellular calcium dynamics. Its applications include:

  • Flow Cytometry : Used to measure calcium levels in cell populations.
  • Confocal Microscopy : Allows for visualization of calcium signaling in real-time within live cells.
  • Calcium Imaging : Facilitates the study of calcium signaling pathways in different cellular contexts.

Case Studies and Research Findings

  • Aluminum Toxicity in Yeast Cells :
    A study investigated the role of Fluo-3 in monitoring intracellular calcium levels during aluminum exposure in yeast. The results showed that aluminum treatment led to a significant increase in Ca2+^{2+} levels, which was effectively monitored using Fluo-3 fluorescence. This study highlighted the potential of Fluo-3 as a tool for studying metal toxicity and cellular responses .
  • Calcium Dynamics During Apoptosis :
    In research focused on programmed cell death, Fluo-3 was employed to assess changes in intracellular calcium levels. The study found that antiapoptotic proteins reduced Ca2+^{2+} signals during apoptosis, indicating that Fluo-3 can be instrumental in understanding the mechanisms underlying cell death .
  • Calcium Measurements in Cardiomyocytes :
    Another significant application of Fluo-3 involved measuring the dissociation constant (Kd) for Ca2+^{2+} in isolated rabbit cardiomyocytes. This research demonstrated the utility of Fluo-3 in cardiac physiology studies, particularly its role in understanding calcium wave characteristics during cardiac excitation-contraction coupling .

Table of Key Properties

PropertyValue
Chemical Structure Chemical Structure
Kd for Ca2+^{2+} 390 nM - 450 nM
Fluorescence Enhancement ~100-fold upon binding
Excitation/Emission Wavelengths 506 nm / 526 nm
Solubility DMSO, Water (pH > 6)

Considerations for Use

When using Fluo-3, it is essential to consider its membrane-impermeant nature; thus, it must be loaded into cells via microinjection or scrape loading techniques. Additionally, the compound may be actively effluxed from cells by organic anion transporters, which can affect retention times depending on cell type and temperature . To mitigate efflux rates, inhibitors such as Probenecid can be employed.

Q & A

Q. How should Fluo-3 (pentaammonium) be prepared and loaded into cells for intracellular calcium imaging?

Fluo-3 (pentaammonium) is membrane-impermeant and requires microinjection or patch-clamp pipette loading for intracellular delivery . For cytoplasmic loading, dissolve the salt in a low-Ca²⁺ intracellular solution (e.g., 100 μM Fluo-3 in pipette buffer) and use whole-cell electrophysiology to introduce the dye. Validate loading efficiency via fluorescence microscopy, ensuring minimal compartmentalization into organelles .

Q. What excitation/emission parameters optimize Fluo-3 fluorescence for calcium quantification?

Fluo-3 exhibits a Ca²⁺-dependent fluorescence increase (~100-fold) with optimal excitation at 506 nm and emission at 526 nm . Use a confocal microscope or fluorometer with a 488-nm argon laser (common in flow cytometry). Calibrate signals using in vitro Ca²⁺ calibration buffers (e.g., 0–39.8 μM free Ca²⁺) and calculate [Ca²⁺] using the formula:

[Ca2+]=Kd×(FFmin)(FmaxF)[Ca²⁺] = K_d \times \frac{(F - F_{min})}{(F_{max} - F)}

where KdK_d = 864 nM (at 37°C, pH 7.2) .

Q. How does Fluo-3 (pentaammonium) compare to AM-ester derivatives in compartmentalization artifacts?

Unlike AM esters (e.g., Fluo-3 AM), which passively diffuse into cells but risk esterase-dependent trapping in organelles, the pentaammonium salt avoids cytoplasmic esterases, reducing compartmentalization. However, it requires invasive delivery methods (e.g., microinjection), limiting its use in intact tissue .

Advanced Research Questions

Q. How can researchers resolve contradictory calcium dynamics data from Fluo-3 in SERCA2b-mutant models?

Contradictions may arise from altered ER Ca²⁺ handling in SERCA2b mutants, indirectly affecting cytoplasmic Fluo-3 signals. Validate findings using ER-targeted probes (e.g., ER-aequorin) and parallel measurements of cytosolic vs. organellar Ca²⁺. Include controls for pH and Mg²⁺ interference, as Fluo-3’s KdK_d is Mg²⁺-insensitive but pH-sensitive below 6.5 .

Q. What experimental designs mitigate autofluorescence interference in Fluo-3-based neuronal imaging?

Autofluorescence in brain slices or dense cultures can mask Fluo-3 signals. Strategies include:

  • Spectral unmixing : Use narrow-band filters or spectral imaging to separate Fluo-3 emission from endogenous fluorophores (e.g., NADH).
  • Two-photon microscopy : Reduce out-of-focus fluorescence with 800–820 nm excitation.
  • Pharmacological controls : Apply Ca²⁺-free buffers or antagonists (e.g., BAPTA-AM) to establish baseline autofluorescence .

Q. How do researchers validate Fluo-3 data against alternative indicators (e.g., Fura-2) in heterogeneous cell populations?

Perform dual-loading experiments using Fluo-3 (green emission) and Fura-2 (ratiometric, UV excitation). Calibrate both dyes in parallel and cross-validate [Ca²⁺] transients. Note that Fura-2’s ratiometric approach reduces artifacts from dye concentration variability, while Fluo-3 offers higher temporal resolution .

Q. What statistical frameworks address variability in Fluo-3 signal-to-noise ratios (SNR) across experimental replicates?

Use a mixed-effects model to account for inter-cell variability. Normalize fluorescence (F/F0F/F_0) within each cell to baseline (F₀). Apply outlier detection (e.g., Grubbs’ test) to exclude cells with unstable baselines or excessive photobleaching (>20% signal loss) .

Methodological Challenges and Solutions

Q. How to optimize Fluo-3 (pentaammonium) for simultaneous electrophysiology and calcium imaging?

  • Iso-osmotic solutions : Ensure intracellular Fluo-3 concentrations (<200 μM) do not alter pipette osmolarity.
  • Low-affinity analogs : For rapid Ca²⁺ transients (e.g., action potentials), use lower-affinity derivatives (e.g., Fluo-4, KdK_d = 345 nM) to avoid signal saturation .
  • Temporal alignment : Synchronize fluorescence sampling with electrophysiological recordings (e.g., 1 kHz sampling for spike timing) .

Q. What controls are essential when using Fluo-3 in mitochondrial Ca²⁺ studies?

Mitochondrial uptake of Fluo-3 can confound cytoplasmic signals. Include:

  • Mitochondrial uncouplers (e.g., CCCP) to differentiate compartmentalized vs. cytoplasmic Ca²⁺.
  • Colocalization markers (e.g., TMRM for mitochondria).
  • Chelator controls : Compare Fluo-3 signals with BAPTA-loaded cells to isolate mitochondrial contributions .

Data Interpretation and Contradictions

Q. How to address discrepancies between Fluo-3 data and genetically encoded calcium indicators (GECIs)?

GECIs (e.g., GCaMP) have slower kinetics and lower dynamic range than Fluo-3. Cross-validate using:

  • Kinetic overlap : Compare rise/decay times in response to identical stimuli.
  • Buffer capacity controls : Account for Ca²⁺ buffering differences (Fluo-3 adds exogenous buffering).
  • Cell-type specificity : Validate in transfected vs. wild-type cells .

Q. What mechanisms explain Fluo-3 signal attenuation in long-term imaging (>1 hour)?

Photobleaching and dye leakage are primary factors. Mitigate via:

  • Lower excitation intensity : Use neutral density filters.
  • Perfusion systems : Continuously replenish extracellular dye in patch-clamp experiments.
  • Post-hoc correction : Apply linear regression to baseline drift .

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